2-[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid
Description
Properties
IUPAC Name |
2-(6-chloro-2-oxo-4-propylchromen-7-yl)oxypropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClO5/c1-3-4-9-5-14(17)21-12-7-13(11(16)6-10(9)12)20-8(2)15(18)19/h5-8H,3-4H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGULNSAVHAUNKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC(C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 6-chloro-4-propyl-2H-chromen-7-ol as the starting material.
Oxidation: The hydroxyl group is oxidized to form the corresponding ketone, resulting in 6-chloro-2-oxo-4-propyl-2H-chromen-7-ol.
Esterification: The ketone undergoes esterification with propanoic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is also considered to minimize environmental impact.
Chemical Reactions Analysis
Oxidation Reactions
The propyl group and chromenone core undergo selective oxidation under controlled conditions:
| Reaction Site | Oxidizing Agent | Conditions | Product |
|---|---|---|---|
| Propyl side chain | KMnO₄ | H₂SO₄, heat | Carboxylic acid derivative |
| Chromenone ring | CrO₃ | Acidic medium | Introduction of hydroxyl/epoxy groups |
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Propyl Oxidation : The terminal methyl group of the propyl chain is oxidized to a carboxylic acid, forming 2-[(6-chloro-2-oxo-4-carboxy-2H-chromen-7-yl)oxy]propanoic acid. This reaction proceeds via radical intermediates in acidic environments.
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Ring Oxidation : The chromenone core reacts with strong oxidizers like CrO₃ to introduce oxygenated functional groups, altering electronic properties.
Reduction Reactions
The ketone group in the chromenone core and the carboxylic acid moiety are primary reduction targets:
| Reaction Site | Reducing Agent | Conditions | Product |
|---|---|---|---|
| Ketone group | NaBH₄ | Methanol, RT | Secondary alcohol derivative |
| Carboxylic acid | LiAlH₄ | Dry ether, reflux | Primary alcohol derivative |
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Ketone Reduction : NaBH₄ selectively reduces the 2-oxo group to a secondary alcohol without affecting other functionalities.
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Carboxylic Acid Reduction : LiAlH₄ converts the -COOH group to a -CH₂OH group, though this requires anhydrous conditions.
Substitution Reactions
The chloro substituent undergoes nucleophilic substitution, while the carboxylic acid participates in condensation:
Chloro Substitution
| Nucleophile | Conditions | Product |
|---|---|---|
| NaOH | Ethanol, reflux | Hydroxy derivative |
| NH₃ | Ammonia, pressure | Amino derivative |
The chloro group at position 6 is activated by the adjacent ether oxygen, facilitating SNAr (nucleophilic aromatic substitution) with strong nucleophiles like hydroxide or amines .
Carboxylic Acid Condensation
| Reagent | Conditions | Product |
|---|---|---|
| SOCl₂ | Reflux | Acid chloride intermediate |
| R-OH (alcohol) | DCC, DMAP | Ester derivative |
The carboxylic acid reacts with alcohols via esterification or forms amides with amines, enabling prodrug synthesis.
Hydrolysis Reactions
The compound’s ester and ether linkages are susceptible to hydrolysis:
| Bond Type | Conditions | Product |
|---|---|---|
| Ether linkage | HI, 110°C | Phenolic derivative |
| Ester group | NaOH, aqueous | Sodium carboxylate + alcohol |
Acidic hydrolysis cleaves the ether bond, while basic hydrolysis targets ester groups .
Photochemical Reactions
The chromenone core exhibits UV-induced reactivity:
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Dimerization : Under UV light (λ = 254 nm), the compound forms cyclobutane dimers via [2+2] photocycloaddition .
-
Singlet Oxygen Generation : Acts as a photosensitizer in the presence of O₂, producing reactive oxygen species (ROS).
Thermal Stability
Thermogravimetric analysis (TGA) reveals decomposition above 250°C, with primary degradation pathways involving:
-
Decarboxylation of the propanoic acid group.
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Cleavage of the chromenone ring.
Spectral Characterization
Key spectral data for reaction monitoring:
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IR : Strong absorption at 1700 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-O-C ether) .
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¹H NMR : δ 1.2–1.4 (propyl CH₂), δ 6.8–7.2 (aromatic protons) .
Comparative Reactivity
A comparison with analogous compounds highlights unique traits:
| Compound | Chloro Reactivity | Oxidation Susceptibility |
|---|---|---|
| 2-[(6-chloro-2-oxo-4-propyl-...) | High (SNAr) | Moderate (propyl chain) |
| 7-hydroxy-4-methylcoumarin | None | Low |
This compound’s multifunctional design enables diverse reactivity, making it a versatile intermediate for pharmaceutical and material science applications. Future studies should explore its catalytic and biological interaction mechanisms.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications, particularly in the following areas:
Anti-inflammatory Activity:
Research has shown that 2-[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. This inhibition may lead to reduced inflammation and pain relief in various conditions.
Anticancer Properties:
Several studies have highlighted the anticancer potential of this compound. It has been found to induce apoptosis in cancer cells through mechanisms such as caspase activation. For instance, Afifi et al. (2017) demonstrated that specific chromene derivatives could effectively trigger apoptotic pathways in cancer cell lines.
Antioxidant Effects:
The compound exhibits significant antioxidant activity by scavenging free radicals, thereby reducing oxidative stress in cells. This property is vital for preventing cellular damage associated with various diseases.
The biological activity of this compound includes:
| Activity Type | Mechanism of Action | References |
|---|---|---|
| Anti-inflammatory | Inhibition of COX enzymes | Elshaflu et al. (2018) |
| Anticancer | Induction of apoptosis via caspase activation | Afifi et al. (2017) |
| Antioxidant | Scavenging free radicals | Soni et al. (2019) |
| Antimicrobial | Inhibition of bacterial growth | Various studies |
| Antidiabetic | Improvement of insulin sensitivity | Soni et al. (2019) |
Industrial Applications
In addition to its medicinal properties, this compound is utilized in industrial applications:
Synthesis Building Block:
It serves as a key building block for synthesizing more complex organic molecules, which can be used in pharmaceuticals and agrochemicals.
Material Science:
The compound's unique chemical structure allows it to be explored as a precursor for developing new materials with specific properties.
Case Studies
Several notable studies have underscored the efficacy of this compound:
- Afifi et al. (2017) : This study demonstrated that specific chromene derivatives could induce apoptosis in cancer cells through caspase activation, highlighting the compound's potential as an anticancer agent.
- Elshaflu et al. (2018) : The authors reported significant inhibition of COX enzymes by certain analogs, indicating promising anti-inflammatory applications.
- Soni et al. (2019) : This research explored the antidiabetic properties of chromene derivatives, finding promising results in animal models regarding blood glucose regulation and insulin sensitivity.
Mechanism of Action
The mechanism by which 2-[(6-Chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological activities. Further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a family of chromene-2-one derivatives with structural variations at positions 4 (alkyl chain length) and 6 (halogen substitution). Below is a detailed comparison with analogs:
Table 1: Structural and Physicochemical Properties of Analogous Chromene Derivatives
Key Findings:
Alkyl Chain Impact :
- Increasing alkyl chain length at position 4 (methyl → ethyl → propyl → butyl) correlates with higher molecular weight and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
- The propyl-substituted compound strikes a balance between solubility and bioactivity, making it a focus of therapeutic research .
Halogen Substitution: Chlorine at position 6 improves metabolic stability and electronic interactions with biological targets compared to non-halogenated analogs .
Therapeutic Potential: The propyl and ethyl derivatives show antibacterial activity against Gram-positive strains, likely due to interactions with bacterial enzymes or membrane disruption . Butyl-substituted analogs are explored in agrochemicals, leveraging their stability and lipophilicity for prolonged field efficacy .
Commercial Status :
- Several analogs (e.g., ethyl and propyl derivatives) are discontinued commercially, likely due to synthesis complexity or niche applications .
Research and Development Challenges
- Synthesis Complexity : Introducing longer alkyl chains (e.g., butyl) requires multi-step reactions with stringent purification protocols .
- Bioactivity Optimization : Balancing substituent effects to maximize efficacy while minimizing toxicity remains a hurdle .
- Regulatory Barriers: Limited data on pharmacokinetics and environmental impact restrict agricultural or pharmaceutical adoption .
Biological Activity
The compound 2-[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid (CAS No. 843620-87-1) is a derivative of the chromene class, known for its diverse biological activities. This article delves into its biological activity, exploring its mechanisms, therapeutic potential, and structure-activity relationships (SAR).
- Molecular Formula : C₁₄H₁₃ClO₅
- Molecular Weight : 296.7 g/mol
- Boiling Point : Approximately 499.6 °C (predicted)
- Density : 1.372 g/cm³ (predicted)
- pKa : 2.88 (predicted)
Biological Activity Overview
The chromene scaffold has been associated with various biological activities, including:
- Anticancer Activity : Compounds with the chromene structure have shown promise in inhibiting cancer cell growth through mechanisms such as apoptosis induction and cell cycle arrest.
- Antimicrobial Effects : Some derivatives exhibit significant antimicrobial properties against various pathogens.
- Neuroprotective Properties : Certain analogs have been studied for their potential in treating neurodegenerative diseases.
Anticancer Activity
Research indicates that compounds within the chromene family can induce apoptosis in cancer cells through several mechanisms:
- Caspase Activation : Chromene derivatives activate caspases, leading to programmed cell death.
- Tubulin Inhibition : Some compounds inhibit tubulin polymerization, disrupting mitotic spindle formation and leading to cell cycle arrest at the G2/M phase .
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can trigger oxidative stress in cancer cells, promoting apoptosis.
Case Studies
A notable study reported that a related chromene compound demonstrated an IC50 value of 0.47 μM against MCF-7 breast cancer cells, indicating potent anticancer activity . Another study highlighted a series of 4H-chromenes that exhibited significant growth inhibition with GI50 values in the low nanomolar range .
| Compound | IC50 (μM) | Mechanism |
|---|---|---|
| Chromene Derivative A | 0.47 | Apoptosis induction |
| Chromene Derivative B | 19 | Tubulin inhibition |
| Chromene Derivative C | 11 | Caspase activation |
Antimicrobial Activity
Chromene derivatives have shown effectiveness against various microbial strains. The structure contributes to their ability to penetrate microbial membranes and disrupt cellular functions.
Research Findings
Studies have demonstrated that specific analogs possess broad-spectrum antimicrobial activity, making them candidates for further development in treating infections .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the chromene scaffold significantly influence biological activity:
- Substituents on the Aromatic Ring : The presence of electron-withdrawing or electron-donating groups can enhance potency.
- Length and Composition of Side Chains : Variations in alkyl chains attached to the chromene core impact solubility and bioavailability.
Q & A
Basic Research Questions
Q. What safety protocols are essential for handling 2-[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid in laboratory settings?
- Methodological Answer : Use acid-resistant gloves (e.g., Nitrile or Natural Rubber) and protective clothing (e.g., Tyvek®) to avoid skin contact . Wear indirect-vent, splash-resistant goggles and face shields when handling corrosive formulations . Implement engineering controls (e.g., fume hoods) and routine air monitoring to limit airborne exposure . Ensure emergency showers and eyewash stations are accessible .
Q. How can researchers assess the purity of this compound and identify common impurities?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) with ultraviolet detection or mass spectrometry to detect impurities. Reference standards for structurally related propanoic acid derivatives (e.g., 2-[4-(1-hydroxy-2-methylpropyl)phenyl]propanoic acid) can guide impurity profiling . Calibrate instruments using certified reference materials to ensure accuracy.
Q. What are the recommended storage conditions to maintain compound stability?
- Methodological Answer : Store in airtight, light-resistant containers at –20°C to prevent degradation. Conduct periodic stability testing via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to monitor thermal stability. Avoid exposure to moisture, as hydrolysis may occur at the ester or lactone moieties .
Q. Which analytical techniques are suitable for structural elucidation?
- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) with high-resolution mass spectrometry (HRMS) for definitive structural confirmation. For stereochemical analysis, use chiral HPLC or circular dichroism (CD) spectroscopy .
Advanced Research Questions
Q. How can researchers design experiments to investigate the compound’s biological activity while minimizing cytotoxicity?
- Methodological Answer : Perform dose-response assays (e.g., IC₅₀ determination) using cell viability markers (MTT or resazurin assays). Include negative controls (e.g., untreated cells) and positive controls (e.g., known cytotoxins). Use transcriptomic profiling (RNA-seq) to identify pathways affected at subtoxic concentrations .
Q. What strategies resolve contradictions in pharmacokinetic data (e.g., bioavailability vs. metabolic instability)?
- Methodological Answer : Conduct in vitro metabolic studies using liver microsomes or hepatocytes to identify metabolic hotspots (e.g., ester hydrolysis). Pair with in silico simulations (molecular docking or QSAR models) to predict binding affinity to metabolic enzymes like cytochrome P450 . Validate findings via in vivo pharmacokinetic studies in rodent models.
Q. How can synthetic routes be optimized to improve yield of derivatives (e.g., prodrugs)?
- Methodological Answer : Employ microwave-assisted synthesis to enhance reaction efficiency for coupling the chromen-7-yl moiety with propanoic acid derivatives . Use protecting groups (e.g., tert-butoxycarbonyl) for sensitive functional groups during derivatization . Monitor reaction progress via thin-layer chromatography (TLC) or real-time FTIR.
Q. What approaches validate the compound’s mechanism of action in enzyme inhibition studies?
- Methodological Answer : Perform kinetic assays (e.g., Michaelis-Menten analysis) with purified target enzymes. Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding constants. Cross-validate with CRISPR-Cas9 knockout models to confirm target specificity .
Q. How should researchers address discrepancies in toxicity data across different model organisms?
- Methodological Answer : Standardize exposure protocols (dose, duration, route) and include species-specific metabolic profiling. For neurotoxicity, conduct histopathological exams of nervous tissue and measure biomarkers like acetylcholinesterase activity . Compare results against computational toxicology databases (e.g., EPA ToxCast) .
Methodological Best Practices
- Data Reprodubility : Document all experimental parameters (e.g., solvent purity, humidity) and adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable).
- Regulatory Compliance : Follow OSHA standards (29 CFR 1910.1020) for exposure monitoring and medical record access .
- Collaboration : Consult industrial hygienists for ventilation design and occupational health experts for risk mitigation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
